

# Application Notes and Protocols for DEHP Leaching Studies from PVC Materials

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## Compound of Interest

Compound Name: DEHP (Standard)

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## Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a commonly used plasticizer in polyvinyl chloride (PVC) medical devices to impart flexibility and durability. However, DEHP is not covalently bound to the PVC matrix and can leach into solutions that come into contact with the plastic, such as intravenous (IV) fluids, blood products, and nutritional solutions.[1][2] Concerns regarding the potential endocrine-disrupting and reproductive toxicity of DEHP have led to increased scrutiny and the establishment of regulatory limits for its migration from medical devices.[3][4]

These application notes provide a comprehensive overview and detailed protocols for conducting DEHP leaching studies from PVC materials. The information is intended to guide researchers, scientists, and drug development professionals in assessing the safety of PVC medical devices and ensuring compliance with regulatory standards.

## Data Presentation: Regulatory Limits and Typical Leaching Levels of DEHP

The following table summarizes the regulatory limits for DEHP in medical devices from various organizations and provides examples of typical leaching levels observed from different PVC medical products.

Regulatory Body/Study	Material/Device	Limit/Leaching Level	Reference
Regulatory Limits			
FDA (Tolerable Daily Intake - TDI)	General	0.02 mg/kg/day	[3]
European Medicines Agency (EMA)	Medical Devices	Justification required for >0.1% w/w	[5][6]
Health Canada	Medical Devices	Report if ≥0.1% w/w	[7][8][9][10]
Typical Leaching Levels			
Neonatal Expiratory Filter Set	Simulant (Ethanol/Water)	54,600 µg in 60 min	[11]
Respiratory Support Devices	Simulant (Ethanol/Water)	Median: 6560 µg	[12][11]
PVC Blood Bags	Whole Blood (4°C)	0.25 mg/100 mL/day	[9]
PVC IV Bags	Saline Solutions	< 24 µg/L after 14 months	[13]
PVC IV Bags	Oily Vehicles	> 300 µg/L after 2 hours	[13]
PVC Tubing (Lipid Emulsion)	Lipid Emulsion	74 to 107 µg/m <sup>3</sup>	[1]
IV Fluid Bags (PL146 Plastic)	Simulant (Ethanol/Water)	3260 µg in 60 min	[12][11]
Syringes (Polypropylene)	Simulant (Ethanol/Water)	41.3 µg in 60 min	[12][11]

## Experimental Protocols

## Protocol 1: DEHP Leaching from PVC Infusion Bags into Aqueous Simulant

This protocol describes a standardized method for determining the amount of DEHP that leaches from a PVC infusion bag into a simulant solution over a specified time.

### 1. Materials and Reagents

- PVC infusion bags (sample)
- DEHP standard (analytical grade)
- Simulant solution: Ethanol/Water (1:1, v/v)[12][11]
- n-Hexane (HPLC or GC grade)
- Acetonitrile (HPLC or GC grade)
- Glassware (thoroughly cleaned and rinsed with solvent to avoid phthalate contamination)
- High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph with Mass Spectrometer (GC-MS)

### 2. Sample Preparation and Leaching Procedure

- Rinse the exterior of the PVC infusion bag with deionized water and dry it carefully.
- Fill the infusion bag with the simulant solution (Ethanol/Water, 1:1) to its nominal volume.
- Seal the bag securely.
- Incubate the filled bag under controlled conditions (e.g., 40°C) for a specified duration (e.g., 24, 48, 72 hours). The conditions should reflect or accelerate the intended clinical use.[2]
- Gently agitate the bag at regular intervals (e.g., every 8 hours) to ensure mixing.
- After the incubation period, collect the simulant solution into a clean glass container.

### 3. Extraction of DEHP from Simulant

- Take a known volume of the simulant solution (e.g., 10 mL) and place it in a separatory funnel.
- Add 10 mL of n-hexane to the separatory funnel.
- Shake the funnel vigorously for 2 minutes to extract the DEHP into the hexane layer.
- Allow the layers to separate and collect the upper hexane layer.
- Repeat the extraction process two more times with fresh n-hexane.
- Combine the hexane extracts and evaporate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

### 4. Analytical Quantification (HPLC-UV)

- HPLC Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m particle size)
  - Mobile Phase: Acetonitrile/Water (98:2, v/v)[14]
  - Flow Rate: 1.0 mL/min[14]
  - Injection Volume: 10  $\mu$ L[14]
  - Detection Wavelength: 224 nm[14]
  - Column Temperature: 30°C[14]
- Calibration:
  - Prepare a series of DEHP standard solutions in acetonitrile (e.g., 0.1, 1, 10, 50, 100  $\mu$ g/mL).
  - Inject the standards to construct a calibration curve.

- Sample Analysis:
  - Inject the concentrated hexane extract of the sample into the HPLC system.
  - Determine the concentration of DEHP in the sample by comparing its peak area to the calibration curve.

## Protocol 2: DEHP Leaching from PVC Tubing (Dynamic Flow Condition)

This protocol simulates the clinical use of PVC tubing by assessing DEHP leaching under a continuous flow of a simulant.

### 1. Materials and Reagents

- PVC tubing (sample)
- Peristaltic pump
- Simulant solution (e.g., saline, lipid emulsion)
- DEHP standard (analytical grade)
- n-Hexane (GC grade)
- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Glass collection vials

### 2. Leaching Procedure

- Cut a defined length of the PVC tubing (e.g., 1 meter).
- Set up a closed-loop system where the simulant is continuously circulated through the tubing using a peristaltic pump at a clinically relevant flow rate (e.g., 100 mL/hour).
- Maintain the temperature of the simulant and tubing at a controlled temperature (e.g., 37°C).

- Collect samples of the simulant from the outlet of the tubing at specified time points (e.g., 1, 4, 8, 24 hours).

### 3. Sample Preparation and Extraction

- Follow the liquid-liquid extraction procedure as described in Protocol 1, Section 3.

### 4. Analytical Quantification (GC-MS)

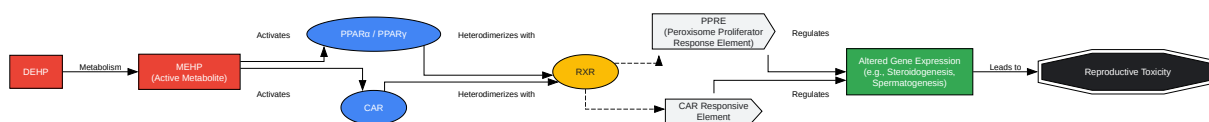
- GC-MS Conditions:
  - Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25  $\mu$ m film thickness)[[15](#)][[16](#)]
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min[[15](#)]
  - Oven Temperature Program: Initial temperature 60°C, hold for 3 min, then ramp to 295°C at 15°C/min, and hold for 5 min.[[15](#)]
  - Injector Temperature: 280°C
  - MS Ion Source Temperature: 230°C
  - MS Quadrupole Temperature: 150°C
  - Ionization Mode: Electron Impact (EI) at 70 eV
  - Scan Range: m/z 40-400
  - Quantification Ion: m/z 149[[15](#)][[16](#)]
- Calibration:
  - Prepare a series of DEHP standard solutions in hexane.
  - Analyze the standards to create a calibration curve.
- Sample Analysis:
  - Inject the concentrated sample extract into the GC-MS.

- Identify and quantify DEHP based on its retention time and the abundance of the characteristic ion ( $m/z$  149).

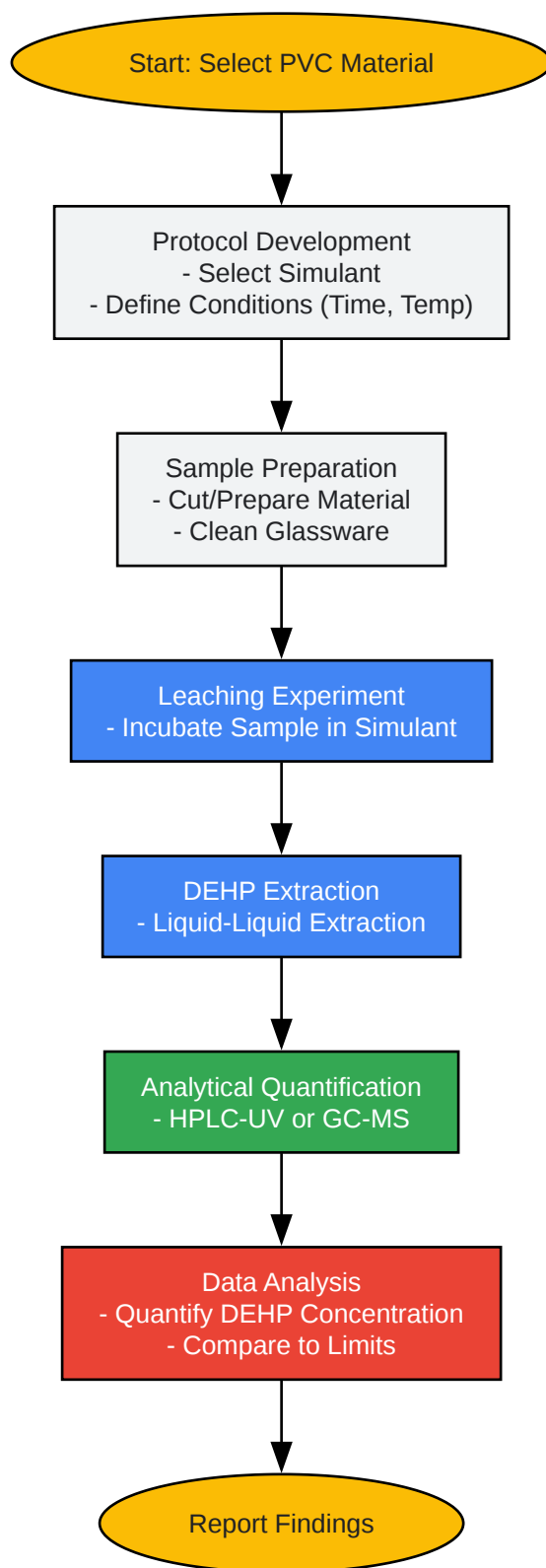
## Signaling Pathways and Experimental Workflows

### DEHP-Induced Reproductive Toxicity Signaling Pathway

DEHP is known to exert its reproductive toxicity through multiple signaling pathways, primarily by interacting with nuclear receptors.<sup>[17][18][19][20][21]</sup> The diagram below illustrates a simplified representation of DEHP's interaction with Peroxisome Proliferator-Activated Receptors (PPARs) and the Constitutive Androstane Receptor (CAR), leading to downstream effects on gene expression related to reproductive health.<sup>[22][23][24][25][26]</sup>







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- To cite this document: BenchChem. [Application Notes and Protocols for DEHP Leaching Studies from PVC Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432823#dehp-standard-for-leaching-studies-from-pvc-materials]

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